molecular formula C10H8ClFO B3181596 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 945389-25-3

7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B3181596
CAS RN: 945389-25-3
M. Wt: 198.62 g/mol
InChI Key: QTASVQLMUBSTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as JNJ-42165279, is a novel compound that has gained significant attention in scientific research. It belongs to the class of naphthalene derivatives and has shown potential in various therapeutic applications.

Mechanism of Action

7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. The compound binds to the receptor and prevents the binding of the endogenous ligand, acetylcholine, which leads to the inhibition of ion channel opening. This results in a decrease in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects:
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is its selectivity for the alpha-7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the physiological and pathological roles of this receptor. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of the receptor. Additionally, the compound has limited solubility in water, which may pose challenges for in vivo experiments.

Future Directions

7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has shown significant potential in various therapeutic applications, and future research is needed to further explore its mechanisms of action and potential clinical applications. One future direction could be to investigate the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in mood regulation and cognitive function. Additionally, further studies are needed to determine the optimal dosing and administration of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one for clinical use. Finally, future research could also investigate the potential of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one as a therapeutic agent for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
In conclusion, 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a novel compound that has shown significant potential in various therapeutic applications. Its selectivity for the alpha-7 nicotinic acetylcholine receptor and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of anxiety, depression, cognitive disorders, and neurodegenerative diseases. Further research is needed to explore its mechanisms of action and potential clinical applications.

Scientific Research Applications

7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has shown potential in various therapeutic applications, including the treatment of anxiety, depression, and cognitive disorders. It acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. The compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

7-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTASVQLMUBSTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2F)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 3
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 4
Reactant of Route 4
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.